Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is a Schiff base compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenol group and a pyrrole moiety linked through an imine bond, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminopyrrole. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired Schiff base in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production. Additionally, continuous flow reactors could be employed to enhance the scalability and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Strong bases such as sodium hydroxide (NaOH) and nucleophiles like halides or amines are typically employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- exerts its effects is primarily through its ability to form stable complexes with metal ions and its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the imine and pyrrole groups can coordinate with metal ions, influencing various biochemical pathways . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde Schiff Bases: Compounds formed from salicylaldehyde and various amines, exhibiting similar coordination chemistry and biological activities.
Phenolic Compounds: A broad class of compounds containing a phenol moiety, known for their antioxidant and antimicrobial properties.
Pyrrole Derivatives: Compounds containing the pyrrole ring, often used in medicinal chemistry for their biological activities.
Uniqueness
Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]- is unique due to the combination of the phenolic and pyrrole groups linked through an imine bond. This structure imparts distinct reactivity, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its dual functionality as both an antioxidant and a ligand for metal coordination sets it apart from other similar compounds .
Properties
CAS No. |
922511-40-8 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-11-6-2-1-5-10(11)13-8-9-4-3-7-12-9/h1-8,12,14H |
InChI Key |
YJSKEQJZATYELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.